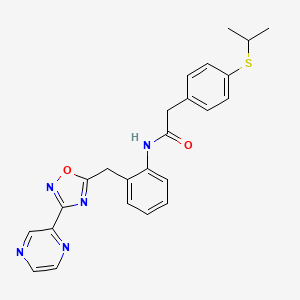
2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule featuring functional groups such as thiol, pyrazine, oxadiazole, and acetamide
Méthodes De Préparation
Synthetic routes and reaction conditions: This compound is typically synthesized through a multi-step organic synthesis involving the formation of key intermediates. Common steps include nucleophilic substitution, condensation reactions, and coupling reactions under controlled conditions.
Industrial production methods: Scaling up to industrial production requires optimizing reaction conditions for yield and purity. This involves using specific catalysts, controlling temperature and pH, and employing purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation, particularly at the thiol group, forming disulfides.
Reduction: Reduction can occur at the oxadiazole ring, altering its electronic properties.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions:
Oxidizing agents like hydrogen peroxide
Reducing agents such as lithium aluminum hydride
Substituting agents like halogens and nucleophiles (e.g., alkyl halides for alkylation)
Major products formed from these reactions:
Disulfide derivatives from oxidation
Reduced oxadiazole derivatives
Various substituted aromatic products
Applications De Recherche Scientifique
Chemistry: This compound is studied for its electron-donating and -withdrawing properties, making it useful in the design of organic semiconductors and photovoltaics.
Biology: Its biological activity can be explored due to its structural similarity to compounds with known antimicrobial and anticancer properties.
Industry: This compound may serve as a precursor in the synthesis of more complex organic materials or as an additive in specialty chemicals.
Mécanisme D'action
The compound likely interacts with biological targets through its aromatic rings and functional groups, which can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. Specific pathways depend on its exact application, whether as an antimicrobial agent or a pharmaceutical active ingredient.
Comparaison Avec Des Composés Similaires
2-(4-(methylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide
2-(4-(ethylthio)phenyl)-N-(2-(pyrazin-2-yl)phenyl)acetamide
Comparison: The primary difference lies in the isopropylthio group, which may enhance the compound's lipophilicity and binding affinity in biological contexts compared to methylthio or ethylthio analogues. This uniqueness could confer higher activity or specificity in its applications.
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-16(2)32-19-9-7-17(8-10-19)13-22(30)27-20-6-4-3-5-18(20)14-23-28-24(29-31-23)21-15-25-11-12-26-21/h3-12,15-16H,13-14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPMMCRANOFCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
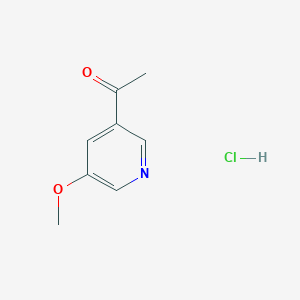
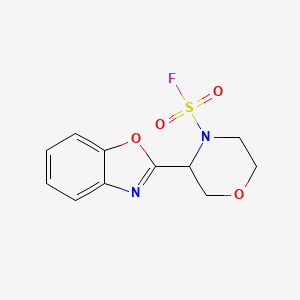
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
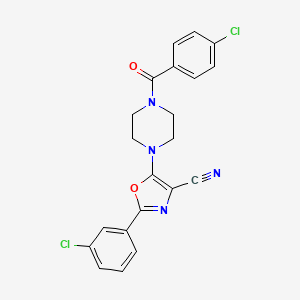
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2761632.png)
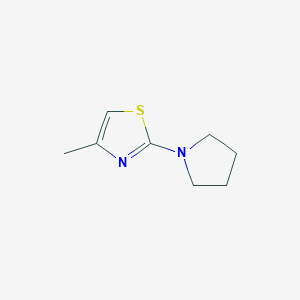
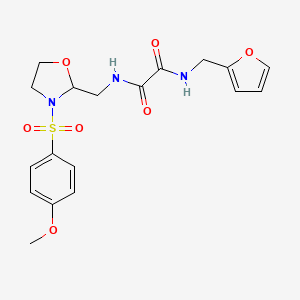
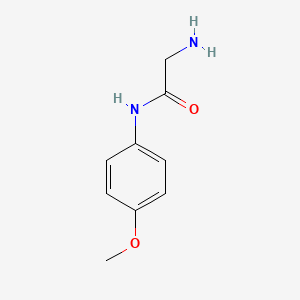
![N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)
![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2761643.png)
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761644.png)
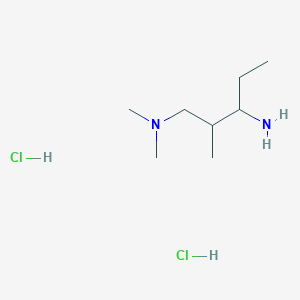
![N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide](/img/structure/B2761647.png)
